Superior Binding Potency of Difopein Compared to Small-Molecule 14-3-3 Inhibitor FOBISIN101
Difopein, as a peptide-based inhibitor, demonstrates substantially higher binding affinity for 14-3-3 proteins compared to the small-molecule inhibitor FOBISIN101. While Difopein binds 14-3-3 with a reported Kd of 80 nM [1], FOBISIN101 inhibits 14-3-3ζ and 14-3-3γ binding to PRAS40 with IC50 values of 9.3 µM and 16.4 µM, respectively [2].
| Evidence Dimension | 14-3-3 binding affinity/inhibition |
|---|---|
| Target Compound Data | Kd = 80 nM |
| Comparator Or Baseline | FOBISIN101 (small molecule): IC50 = 9.3 µM (14-3-3ζ) and 16.4 µM (14-3-3γ) |
| Quantified Difference | Difopein exhibits >100-fold higher affinity compared to FOBISIN101 (80 nM vs. 9.3-16.4 µM) |
| Conditions | Difopein: phage display-derived Kd for general 14-3-3 binding; FOBISIN101: in vitro binding assay for 14-3-3ζ/γ to PRAS40 |
Why This Matters
For procurement decisions, the >100-fold difference in binding potency directly impacts the effective working concentration required in cellular assays, with Difopein enabling low-nanomolar experimental conditions versus micromolar concentrations needed for small-molecule alternatives.
- [1] Wang B, Yang H, Liu YC, Jelinek T, Zhang L, Ruoslahti E, Fu H. Isolation of high-affinity peptide antagonists of 14-3-3 proteins by phage display. Biochemistry. 1999 Sep 21;38(38):12499-504. View Source
- [2] Zhao J, Meyerkord CL, Du Y, Khuri FR, Fu H. Discovery and structural characterization of a small molecule 14-3-3 protein-protein interaction inhibitor. Proc Natl Acad Sci U S A. 2011 Sep 27;108(39):16212-6. View Source
